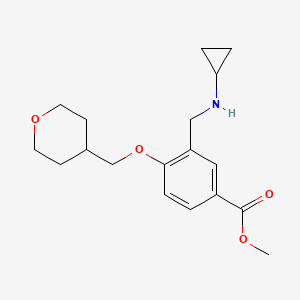![molecular formula C23H26N2O4 B12071423 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The spiro[indoline-3,4’-piperidine] core is a common motif in many bioactive molecules, making this compound a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Indoline Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline structure.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spirocyclic ring.
Functional Group Modifications: Introduction of the benzyl and ethyl groups is typically done through alkylation reactions using benzyl halides and ethyl halides, respectively. These reactions are usually carried out in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms or other leaving groups with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system.
Comparison with Similar Compounds
Spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: Lacks the benzyl and ethyl groups but shares the core structure.
1’-Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar but with fewer carboxylate groups.
Uniqueness: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both benzyl and ethyl groups, along with two carboxylate functionalities, provides a versatile scaffold for further functionalization and exploration in various research fields.
This detailed overview provides a comprehensive understanding of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-O'-benzyl 6-O-ethyl spiro[1,2-dihydroindole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,14,24H,2,10-13,15-16H2,1H3 |
InChI Key |
BONDVXGYZXUHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)






![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)




